3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal and synthetic chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is a fused bicyclic structure, and the presence of bromine and fluorophenyl substituents
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with TAK1 by binding to the hinge region of the kinase . The compound inhibits TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
The inhibition of TAK1 by this compound affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these signaling pathways.
Pharmacokinetics
Compounds with lower clog p values generally exhibit good activity , suggesting that the compound may have favorable ADME properties.
Result of Action
The inhibition of TAK1 by this compound leads to significant molecular and cellular effects. For instance, the compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is a part of the imidazo[1,2-a]pyridines class, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
It is known that it is used in the preparation of Ponatinib, a tyrosine kinase inhibitor . Tyrosine kinase inhibitors are known to have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is used in the preparation of Ponatinib, a tyrosine kinase inhibitor . Tyrosine kinase inhibitors work by binding to the tyrosine kinase enzyme, thereby inhibiting its activity. This can lead to changes in gene expression and other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine typically involves multistep reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine core.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure makes it valuable in material science and the development of new materials with specific properties.
Comparison with Similar Compounds
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
3-Bromoimidazo[1,2-b]pyridazine: Lacks the fluorophenyl group, which may result in different biological activities and chemical reactivity.
2-Phenylimidazo[1,2-b]pyridazine:
4-Fluoro-2-phenylimidazo[1,2-b]pyridazine: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-12-11(8-3-5-9(14)6-4-8)16-10-2-1-7-15-17(10)12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEHTCULRMDJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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